molecular formula C11H11F3O2S B2921181 1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene CAS No. 343374-89-0

1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene

Cat. No.: B2921181
CAS No.: 343374-89-0
M. Wt: 264.26
InChI Key: ZCJWNOZIEOUNKU-UHFFFAOYSA-N
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Description

1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C11H11F3O2S It is characterized by the presence of a trifluorobutene group attached to a sulfonyl benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and 3,4,4-trifluorobut-3-ene-1-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonyl group.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the trifluorobutene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluorobutene group can participate in various chemical interactions, while the sulfonyl group can form strong bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene
  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

Comparison

Compared to similar compounds, 1-methyl-4-(3,4,4-trifluorobut-3-ene-1-sulfonyl)benzene is unique due to the presence of both a trifluorobutene group and a sulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methyl-4-(3,4,4-trifluorobut-3-enylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2S/c1-8-2-4-9(5-3-8)17(15,16)7-6-10(12)11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJWNOZIEOUNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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